N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide
Description
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a phenylsulfonyl group, butyl chain, and dimethyl moieties, coupled to a 2-chloropyridine-3-carboxamide fragment.
Properties
Molecular Formula |
C22H24ClN3O3S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c1-4-5-14-26-16(3)15(2)19(30(28,29)17-10-7-6-8-11-17)21(26)25-22(27)18-12-9-13-24-20(18)23/h6-13H,4-5,14H2,1-3H3,(H,25,27) |
InChI Key |
INZFRESFZTXFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=C(N=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the butyl, dimethyl, and phenylsulfonyl substituents. The final steps involve the coupling of the pyrrole derivative with a chloropyridine carboxamide under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound might be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application, but it generally includes binding to specific receptors or enzymes, leading to a biological response. The compound’s structure allows it to interact with various molecular targets, potentially modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparisons:
Core Heterocycle and Reactivity: The target compound’s pyrrole core contrasts with triazole derivatives (e.g., compounds in –3), which are synthesized via 1,3-dipolar cycloadditions. The phenylsulfonyl group, common in both the target compound and triazole derivatives, is electron-withdrawing and may stabilize reactive intermediates (e.g., carbenes in ).
Synthetic Efficiency :
- Triazole derivatives (e.g., 4a-f in ) exhibit low to moderate yields (13–69%), likely due to competing reaction pathways. The target compound’s synthesis (if analogous) might face similar challenges, though its alkyl substituents could improve solubility and purification efficiency.
Coordination Chemistry: highlights pyrrole-based ligands forming Pd(II) complexes with square-planar geometries.
Research Findings and Mechanistic Insights
- Triazole Derivatives: The Bamford-Stevens reactions of 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazoles generate aryl(1,2,3-triazol-1-yl)carbenes, which undergo ring-enlargement to form 1,2,4-triazines . This highlights the role of sulfonamide groups in stabilizing reactive intermediates—a property that may extend to the target compound’s carboxamide moiety.
- Catalytic Applications : Pd-pyrrole complexes () demonstrate catalytic activity in methyl methacrylate (MMA) polymerization. The target compound’s pyrrole core could theoretically serve as a ligand scaffold, though its substituted pyridine-carboxamide arm might redirect reactivity toward other applications (e.g., enzyme inhibition).
Biological Activity
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.5 g/mol. The compound features a pyrrole ring substituted with a butyl group, dimethyl groups, and a phenylsulfonyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1010883-40-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrole Ring : Starting from appropriate precursors, the pyrrole structure is synthesized.
- Substitution Reactions : The butyl and dimethyl groups are introduced at specific positions on the pyrrole ring.
- Coupling with Chloropyridine : The final step involves coupling the pyrrole derivative with 2-chloropyridine-3-carboxylic acid derivatives under basic conditions to form the carboxamide linkage.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cell Cycle Modulation : It can disrupt normal cell cycle progression, particularly affecting the G2/M phase, which is crucial for cancer therapy .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory effects by inhibiting specific pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory diseases.
Antiproliferative Effects
Research has demonstrated that this compound shows significant antiproliferative activity against various cancer cell lines. Notably:
- Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent antiproliferative effects .
Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines using standard protocols from the National Cancer Institute (NCI). Results indicated that it effectively inhibited cell growth with minimal toxicity to normal cells. The detailed findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.8 | Inhibition of cell cycle progression |
| HT29 | 0.6 | Induction of apoptosis |
| M21 | 1.0 | Disruption of microtubule dynamics |
Study 2: In Vivo Efficacy
In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that this compound effectively blocked angiogenesis and tumor growth comparable to known anticancer agents like combretastatin A4. The results support its potential as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
